molecular formula C22H28N2O2 B14707816 1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- CAS No. 18312-80-6

1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-

Cat. No.: B14707816
CAS No.: 18312-80-6
M. Wt: 352.5 g/mol
InChI Key: PCZNZHIMFKJZDD-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- is a chemical compound with a complex structure that includes a piperidine ring, an acetamide group, and a phenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and the acetamide group makes it a versatile scaffold for drug design and other applications.

Properties

CAS No.

18312-80-6

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-(2,6-dimethyl-4-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide

InChI

InChI=1S/C22H28N2O2/c1-17-13-20(26-16-19-9-5-3-6-10-19)14-18(2)22(17)23-21(25)15-24-11-7-4-8-12-24/h3,5-6,9-10,13-14H,4,7-8,11-12,15-16H2,1-2H3,(H,23,25)

InChI Key

PCZNZHIMFKJZDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)OCC3=CC=CC=C3

Origin of Product

United States

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